2-(3,3-Dimethylcyclohexyl)propan-1-ol
Overview
Description
2-(3,3-Dimethylcyclohexyl)propan-1-ol is a useful research compound. Its molecular formula is C11H22O and its molecular weight is 170.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cardioselectivity of Beta-Adrenoceptor Blocking Agents : A study by Rzeszotarski et al. (1979) synthesized a series of compounds, including variations of propan-2-ols, to determine their affinity to beta-1 and beta-2 adrenoceptors. This research is significant for understanding the cardioselectivity of certain beta-blockers, which are crucial in treating cardiovascular diseases (Rzeszotarski et al., 1979).
Gas Chromatography for Industrial Safety : Jeżewska and Woźnica (2020) developed a method using gas chromatography to determine propan-2-ol in workplace air. This study contributes to occupational safety by providing a reliable method for assessing exposure to propan-2-ol and its health risks in industrial settings (Jeżewska & Woźnica, 2020).
Radical Addition Rates to Alkenes : Batchelor and Fischer (1996) used a novel technique to measure the rate constants for the addition of 2-hydroxy-2-propyl radicals to various alkenes. Their findings are important for understanding the reactivity of these radicals in chemical synthesis (Batchelor & Fischer, 1996).
Adsorption and Decomposition on Carbon and Catalysts : Zawadzki et al. (2001) investigated the adsorption and decomposition of propan-2-ol on different carbon supports and metal catalysts. This research is relevant for applications in catalysis and material science (Zawadzki et al., 2001).
Antifungal Compounds : Zambrano-Huerta et al. (2019) synthesized a series of propan-2-ol derivatives and evaluated their antifungal activity. This study contributes to the development of new antifungal agents, particularly for combating Candida infections (Zambrano-Huerta et al., 2019).
Catalytic Activity in Oxidation Reactions : Aktas et al. (2013) synthesized new cobalt phthalocyanine complexes with propan-2-ol derivatives and tested their catalytic activity in the oxidation of cyclohexene. This research is significant in the field of catalysis, particularly for oxidation reactions (Aktas et al., 2013).
Lipase-mediated Biodiesel Production : Modi et al. (2006) used propan-2-ol as an acyl acceptor for lipase-catalyzed biodiesel production. This study offers insights into alternative methods for biodiesel production, highlighting the potential of using different alcohols in the transesterification process (Modi et al., 2006).
properties
IUPAC Name |
2-(3,3-dimethylcyclohexyl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-9(8-12)10-5-4-6-11(2,3)7-10/h9-10,12H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICGLESTTWBZKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCC(C1)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Dimethylcyclohexyl)propan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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